![molecular formula C16H19N7O2 B14699919 Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate CAS No. 23853-07-8](/img/structure/B14699919.png)
Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate is a chemical compound known for its unique structure and properties It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate typically involves the reaction of 2,4-diamino-6-(bromomethyl)pteridine with ethyl 4-aminobenzoate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted pteridine derivatives.
Scientific Research Applications
Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to folate metabolism.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydrofolate reductase, which is crucial in the folate metabolism pathway. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, thereby affecting DNA synthesis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known antifolate drug that also inhibits dihydrofolate reductase.
Aminopterin: Another antifolate compound with similar inhibitory effects on folate metabolism.
Pterin: A parent compound of pteridine derivatives, involved in various biological processes.
Uniqueness
Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate is unique due to its specific structure, which allows for targeted interactions with enzymes involved in folate metabolism. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
23853-07-8 |
|---|---|
Molecular Formula |
C16H19N7O2 |
Molecular Weight |
341.37 g/mol |
IUPAC Name |
ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate |
InChI |
InChI=1S/C16H19N7O2/c1-2-25-15(24)9-3-5-10(6-4-9)19-7-11-8-20-14-12(21-11)13(17)22-16(18)23-14/h3-6,19H,2,7-8H2,1H3,(H5,17,18,20,22,23) |
InChI Key |
HPAFAQKXDWTYLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N=C(N=C3NC2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



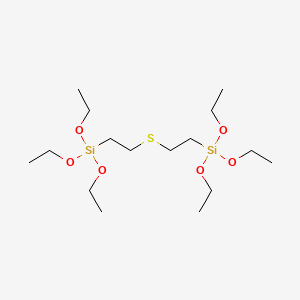
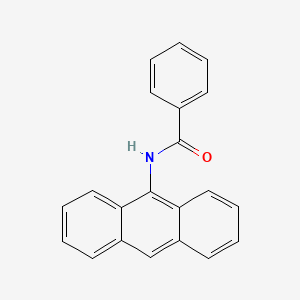
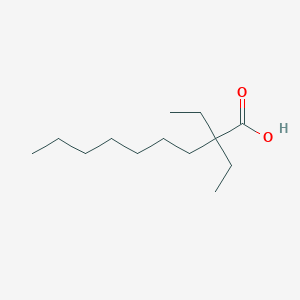
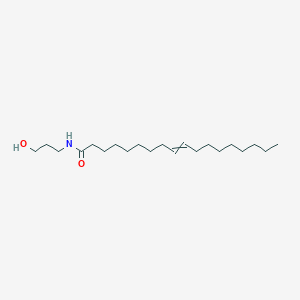
![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
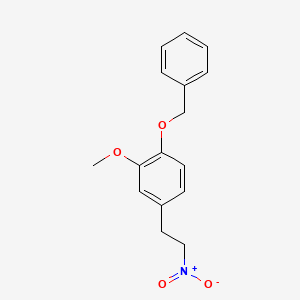
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
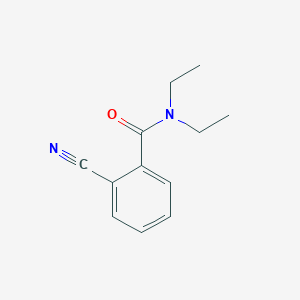
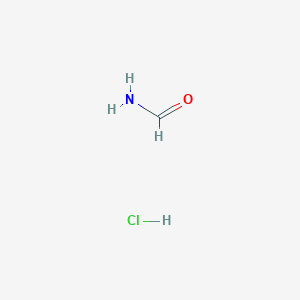

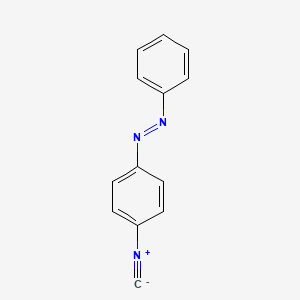
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)
![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
